molecular formula C15H10F2N2OS B2413159 N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide CAS No. 320421-29-2

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2413159
CAS No.: 320421-29-2
M. Wt: 304.31
InChI Key: NNRKQVXEELRNEN-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide is a complex organic compound with a unique structure that includes cyano, methylsulfanyl, and difluorobenzenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide typically involves the reaction of 3-cyano-4-(methylsulfanyl)aniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-difluorobenzenecarboxamide is unique due to the presence of both cyano and difluorobenzenecarboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-21-13-6-5-10(7-9(13)8-18)19-15(20)14-11(16)3-2-4-12(14)17/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRKQVXEELRNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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